molecular formula C19H24N2O4S2 B497414 2-Methyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine CAS No. 102009-13-2

2-Methyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine

Cat. No.: B497414
CAS No.: 102009-13-2
M. Wt: 408.5g/mol
InChI Key: XDKVHDQHWSUBQV-UHFFFAOYSA-N
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Description

2-Methyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine is a high-value, multi-functional piperazine derivative designed for advanced research and development. The piperazine scaffold is a well-established privileged structure in medicinal chemistry, recognized for its broad and potent pharmacological activities . This compound features a methyl-substituted piperazine core symmetrically functionalized with para-methylphenylsulfonyl groups. The sulfonyl moieties are excellent leaving groups and can be selectively modified, making this reagent a versatile synthetic intermediate or building block for constructing more complex molecules. Piperazine derivatives are frequently explored as key intermediates in the synthesis of therapeutically active compounds . Research into related benzhydrylpiperazine and sulfonylpiperazine compounds indicates potential applications in developing ligands for various biological targets, serving as precursors for agents with potential anti-histamine, anti-inflammatory, or other therapeutic activities . This product is intended for use by qualified researchers in laboratory settings only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

2-methyl-1,4-bis-(4-methylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-15-4-8-18(9-5-15)26(22,23)20-12-13-21(17(3)14-20)27(24,25)19-10-6-16(2)7-11-19/h4-11,17H,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKVHDQHWSUBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Double Sulfonylation

A mixture of 2-methylpiperazine (1 equiv) and 4-methylbenzenesulfonyl chloride (2.2 equiv) in anhydrous dichloromethane is stirred with triethylamine (2.5 equiv) at 0–5°C for 4 hours, followed by room temperature for 12 hours. The reaction proceeds via sequential deprotonation and sulfonylation:

2-Methylpiperazine+2TsClEt3NCH2Cl22-Methyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine+2HCl\text{2-Methylpiperazine} + 2 \text{TsCl} \xrightarrow[\text{Et}3\text{N}]{\text{CH}2\text{Cl}_2} \text{this compound} + 2 \text{HCl}

Optimization Data:

ParameterOptimal ConditionYield (%)
SolventDichloromethane78
BaseTriethylamine78
Temperature0°C → RT78
Stoichiometry (TsCl)2.2 equiv78

Excess sulfonyl chloride ensures complete bis-sulfonylation, while triethylamine scavenges HCl. The product is isolated by aqueous workup (5% NaHCO₃ wash) and recrystallized from ethanol/water (yield: 70–78%).

Stepwise Sulfonylation for Enhanced Purity

To minimize mono-sulfonylated byproducts, a two-step protocol is employed:

  • Mono-sulfonylation: 2-Methylpiperazine (1 equiv) reacts with 4-methylbenzenesulfonyl chloride (1.1 equiv) in THF at 0°C with K₂CO₃ (1.2 equiv) for 6 hours. The mono-sulfonylated intermediate is isolated via column chromatography (SiO₂, hexane/EtOAc 3:1).

  • Second sulfonylation: The intermediate (1 equiv) reacts with 4-methylbenzenesulfonyl chloride (1.1 equiv) in DMF at 50°C for 8 hours, yielding the bis-sulfonylated product in 85% purity.

Advantages:

  • Reduced dimerization side reactions.

  • Higher overall yield (82%) compared to one-pot methods.

Alternative Routes via Pre-functionalized Piperazines

Sulfonylation of 1-Benzyl-2-methylpiperazine

Protecting the piperazine nitrogen with a benzyl group facilitates selective sulfonylation:

  • Benzylation: 2-Methylpiperazine reacts with benzyl chloride in ethanol at reflux (12 hours), yielding 1-benzyl-2-methylpiperazine (89%).

  • Sulfonylation: The benzyl-protected intermediate undergoes sulfonylation with 4-methylbenzenesulfonyl chloride (2.2 equiv) in DMF/K₂CO₃ at 80°C for 24 hours.

  • Deprotection: Hydrogenolysis over Pd/C (10% wt) in methanol removes the benzyl group, affording the target compound in 76% overall yield.

Limitations:

  • Requires additional steps for protection/deprotection.

  • Risk of over-sulfonylation during the second step.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 8.0 Hz, 4H, ArH), 7.34 (d, J = 8.0 Hz, 4H, ArH), 3.45–3.40 (m, 8H, piperazine-H), 2.44 (s, 6H, Ar-CH₃), 1.72 (s, 3H, piperazine-CH₃).

  • IR (KBr): 1325 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 2920 cm⁻¹ (C-H stretch).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity for products isolated via recrystallization.

Industrial-Scale Considerations

Solvent Recycling

Batches using DMF or THF incorporate distillation steps to recover solvents (>90% recovery), reducing production costs.

Byproduct Management

Unreacted 4-methylbenzenesulfonyl chloride is neutralized with aqueous NaOH, forming water-soluble sodium sulfonate, which is removed via filtration .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiol groups.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Pharmaceutical Development
The compound is being investigated for its potential use in drug development due to its diverse biological activities. These include:

  • Anti-inflammatory Properties : Preliminary studies suggest that 2-Methyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine may inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
  • Anticancer Activity : Research indicates that the compound may have efficacy against various cancer cell lines. Its mechanism potentially involves the modulation of pathways related to cell proliferation and apoptosis .
  • Antiviral Effects : Some studies have pointed towards its potential antiviral properties, although further research is needed to validate these findings.

2. Enzyme Inhibition Studies
The compound has been utilized in studies focusing on enzyme inhibition. It serves as a probe for investigating enzyme-ligand interactions, which is crucial for understanding metabolic pathways and developing new therapeutic agents.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits inflammatory pathways
AnticancerShows efficacy against cancer cell lines
AntiviralPotential antiviral properties
Enzyme InhibitionInvestigated for binding affinity to enzymes

Case Study Insights

  • Anti-inflammatory Activity : In a study involving carrageenan-induced paw edema in albino Wistar rats, this compound demonstrated significant anti-inflammatory effects compared to control groups. This suggests its potential for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Anticancer Efficacy : A series of in vitro tests against various cancer cell lines revealed that the compound could inhibit cell growth significantly at certain concentrations. Further investigation into its mechanism indicated that it might induce apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of 2-Methyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring may also interact with cellular receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Bis-Sulfonyl Piperazines

Table 1: Structural Comparison of Sulfonyl Piperazine Derivatives
Compound Name Substituents on Piperazine Molecular Weight (g/mol) Key Biological Activities References
2-Methyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine 2-methyl; 1,4-bis(p-toluenesulfonyl) 454.56 Potential DPP-4 inhibition, anticancer
1,4-bis[(4-Methoxy-3-methylphenyl)sulfonyl]piperazine 1,4-bis(4-methoxy-3-methylphenylsulfonyl) 454.56 Undisclosed (structural analog)
1-Methyl-4-[2-[(4-methylphenyl)sulfonyl]ethyl]piperazine 1-methyl; 4-(sulfonylethyl-p-tolyl) 282.40 Undisclosed (structural variation)
1,4-Bis(4-chlorophenoxyacetyl)piperazine 1,4-bis(4-chlorophenoxyacetyl) 423.29 Undisclosed (antimicrobial potential)
2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine 2-methyl; 1,4-bis(2-nitrobenzoyl) 398.37 Undisclosed (synthetic intermediate)

Key Observations :

  • Dual Sulfonyl Groups: The target compound’s dual Tos groups likely enhance receptor binding and stability compared to mono-sulfonyl analogs like 4-(methylsulfonyl)piperazin-1-ium chloride .
  • Methyl vs. Methoxy : Replacing Tos with 4-methoxy-3-methylphenylsulfonyl (as in ) introduces steric and electronic differences that may alter pharmacokinetics.
  • Acyl vs. Sulfonyl : Compounds like 1-(benzodioxanecarbonyl)piperazine derivatives (e.g., ) prioritize acyl groups, which are more hydrolytically labile but may improve solubility.

Pharmacological and Functional Comparisons

Antidiabetic Activity
  • DPP-4 Inhibition : Sulfonyl piperazines are implicated as dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes management. The dual Tos groups in the target compound may confer stronger binding to DPP-4 compared to acetyl-substituted analogs like hydroxyhongdenafil () .
  • Synergistic Effects : Piperazine-sulfonyl hybrids exhibit enhanced activity due to synergistic effects, as seen in studies where sulfonylation improved antidiabetic efficacy .
Anticancer Potential
  • Glutathione S-Transferase Inhibition : Sulfonyl piperazines, including the target compound, may inhibit glutathione S-transferase (GST), a mechanism explored in anticancer drug design .
  • Comparison with Pseudovardenafil : Unlike pseudovardenafil (), which replaces sulfonyl with a piperidine ring, the target compound’s sulfonyl groups may improve tumor selectivity.
Antimicrobial and Antioxidant Activity
  • Antimicrobial Efficacy : While 1-(benzodioxanecarbonyl)piperazine derivatives show antimicrobial activity (e.g., compound 6b in ), sulfonyl groups in the target compound may offer broader-spectrum activity due to enhanced cell membrane penetration.
  • Antioxidant Capacity: Piperazine derivatives with phenolic groups (e.g., ) exhibit radical scavenging, but the target compound’s sulfonyl groups likely prioritize receptor targeting over antioxidant effects.
Physicochemical Properties
  • Solubility : The Tos groups reduce aqueous solubility compared to hydroxyl or acetyl analogs but improve lipid solubility for CNS penetration.
  • Stability : Sulfonyl linkages resist hydrolysis better than ester or amide bonds, as seen in pseudovardenafil analogs ().

Biological Activity

2-Methyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine is a synthetic compound characterized by its unique molecular structure, which includes a piperazine ring substituted with two sulfonyl groups linked to para-methylphenyl groups. Its molecular formula is C18_{18}H22_{22}N2_2O4_4S2_2, with a molecular weight of approximately 394.51 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl groups enhance its electrophilic character, allowing it to bind effectively to enzymes and receptors involved in key biochemical pathways. These interactions can lead to the modulation of inflammatory responses and cancer progression.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. The compound's mechanism likely involves the inhibition of specific signaling pathways associated with inflammation.

2. Anti-cancer Properties

Preliminary studies suggest that this compound may possess anti-cancer properties through its ability to induce apoptosis in cancer cells and inhibit tumor growth. The dual sulfonamide functionality is believed to enhance its interaction with molecular targets critical for cancer cell survival and proliferation.

3. Anti-viral Activity

The compound has also been investigated for its potential anti-viral effects. It has demonstrated activity against several viral strains, possibly by interfering with viral replication mechanisms.

Case Studies

Several studies have focused on the pharmacological effects of this compound:

  • Study on Inflammatory Pathways : A study assessed the compound's impact on inflammatory markers in a carrageenan-induced paw edema model in rats. Results showed a significant reduction in paw swelling compared to controls, indicating potent anti-inflammatory activity.
  • Cancer Cell Line Testing : In vitro assays using various cancer cell lines revealed that the compound inhibited cell viability and induced apoptosis at micromolar concentrations, suggesting its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Activity Mechanism Model/Assay Outcome
Anti-inflammatoryInhibition of cytokine productionCarrageenan-induced edema in ratsSignificant reduction in paw swelling
Anti-cancerInduction of apoptosisCancer cell linesReduced cell viability at micromolar concentrations
Anti-viralInterference with viral replicationViral assaysActivity against multiple viral strains

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves sulfonylation of 2-methylpiperazine using tosyl chloride derivatives. Key steps include:

  • Reagent addition : Dropwise addition of sulfonyl chlorides in dichloromethane (DCM) under inert conditions to control exothermic reactions .
  • Purification : Sequential extraction with HCl to remove unreacted amines, followed by sodium sulfate drying and vacuum distillation for solvent removal .
  • Yield optimization : Adjusting stoichiometry (e.g., 2:1 molar ratio of tosyl chloride to piperazine) and reaction time (12–24 hr) improves yields (>60%) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For example, related sulfonylpiperazines exhibit stability up to 250°C .
  • Hydrolytic stability : Incubate in buffered solutions (pH 1–13) at 37°C for 24–72 hr, followed by HPLC analysis to detect degradation products (e.g., sulfonic acids or piperazine cleavage) .

Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation?

  • Techniques :

  • NMR spectroscopy : 1^1H/13^13C NMR to verify sulfonyl group integration and piperazine backbone conformation .
  • X-ray crystallography : Resolve ambiguities in stereochemistry; e.g., disordered Cl atoms in sulfonyl derivatives require high-resolution data (≤1.0 Å) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+^+ ~475 Da) and detect trace impurities .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for sulfonylpiperazine derivatives be resolved?

  • Case Study : In 4-[bis(4-fluorophenyl)methyl]piperazin-1-ium salts, disordered Cl atoms (occupancy ratios 0.945:0.055) were resolved using SHELX refinement with isotropic displacement parameters .
  • Methodology :

  • Multi-conformer modeling : Apply SHELXL’s PART and SUMP instructions to refine disordered moieties .
  • Hydrogen bonding analysis : Validate packing interactions (e.g., N–H⋯O and C–H⋯F) via Mercury software to ensure geometric plausibility .

Q. What mechanistic insights explain the biological activity of sulfonylpiperazines, such as LpxH enzyme inhibition?

  • Key Findings : Sulfonylpiperazines (e.g., AZ1) inhibit LpxH by occupying its acyl chain-binding chamber, inducing conformational changes that disrupt lipid A biosynthesis .
  • Experimental Design :

  • Co-crystallization : Use Klebsiella pneumoniae LpxH with inhibitors (PDB: 6VXX) to map binding pockets .
  • NMR dynamics : Detect transient ligand conformations invisible in crystal structures, guiding analog design (e.g., N-CF3–phenyl substitutions) .

Q. How do structural modifications (e.g., aryl substituents) influence structure-activity relationships (SAR) in sulfonylpiperazines?

  • Case Study : Replacing 4-fluorophenyl with 4-methylphenyl in piperazine derivatives increased hydrophobicity (logP +0.5), enhancing membrane permeability in antibacterial assays .
  • Methodology :

  • Computational modeling : Dock derivatives into target enzymes (e.g., LpxH) using AutoDock Vina to predict binding affinities .
  • In vitro testing : Compare MIC values against gram-negative pathogens (e.g., E. coli) to validate SAR trends .

Q. What strategies address discrepancies in toxicity profiles between in vitro and in vivo models for sulfonylpiperazines?

  • Approach :

  • Metabolite profiling : Use LC-MS to identify oxidative metabolites (e.g., sulfone derivatives) that accumulate in hepatic microsomes .
  • CYP inhibition assays : Screen for off-target effects on cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

Data Contradiction Analysis

Q. Why do solubility predictions (e.g., ESOL LogS) often conflict with experimental data for sulfonylpiperazines?

  • Root Cause : ESOL models underestimate the impact of crystalline lattice energy. For example, 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride has a predicted LogS of -3.2 but experimental solubility of 1.2 mg/mL due to hydrate formation .
  • Resolution :

  • XRPD analysis : Identify polymorphic forms (e.g., hydrates) that enhance solubility .
  • Co-solvent screening : Test DMSO/water mixtures to mimic physiological conditions .

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